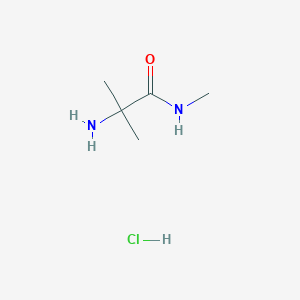

2-Amino-N,2-dimethylpropanamide hydrochloride

Beschreibung

Introduction

2-Amino-N,2-dimethylpropanamide hydrochloride is an organic compound with the molecular formula C₅H₁₃ClN₂O and a molecular weight of 152.62 grams per mole. The compound is classified as a hydrochloride salt of an amino amide derivative, featuring both amino and amide functional groups within its molecular structure. This dual functionality contributes to its versatility as a chemical intermediate and its significance in various synthetic applications.

The compound is identified by several key chemical identifiers, including the Chemical Abstracts Service number 84827-06-5 and the International Union of Pure and Applied Chemistry name this compound. Its molecular structure can be represented by the simplified molecular-input line-entry system notation and International Chemical Identifier formats, which provide standardized methods for chemical database storage and retrieval.

Historical Context and Discovery

The documented history of this compound in chemical databases indicates its formal recognition and cataloging occurred in the early 21st century. According to PubChem database records, the compound was first created in the database system on October 30, 2011, with subsequent modifications recorded as recently as May 24, 2025. This timeline reflects the compound's relatively recent emergence in documented chemical literature and its ongoing relevance in contemporary research applications.

The development of this compound appears to be closely linked to advances in synthetic methodologies for amino acid derivatives and related amide compounds. Patent literature from the early 2010s demonstrates the evolution of synthetic approaches for related dimethylpropanamide derivatives, suggesting that this compound emerged as part of broader research efforts to develop versatile chemical intermediates.

Research into the preparation methods of related compounds, such as 3-amino-2,2-dimethylpropanamide, has provided foundational knowledge that contributed to the synthesis and characterization of this compound. These developmental efforts were driven by the need for reliable synthetic routes that could provide access to amino amide compounds with specific structural features suitable for further chemical transformations.

Significance in Organic and Agricultural Chemistry

This compound holds considerable importance in organic chemistry due to its function as a versatile intermediate in synthetic processes. The compound's unique structural features, including its amino group and dimethyl-substituted amide functionality, make it particularly valuable for the synthesis of more complex organic molecules.

In organic synthesis applications, the compound serves as a building block for the preparation of pharmaceutically relevant molecules and other specialized chemical products. The presence of both amino and amide functional groups within the molecular structure enables diverse chemical transformations, including acylation reactions, alkylation processes, and condensation reactions. These capabilities position the compound as a valuable intermediate in multi-step synthetic sequences.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₃ClN₂O | |

| Molecular Weight | 152.62 g/mol | |

| Melting Point | 206-207°C | |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature | |

| Purity (Commercial) | 95-97% |

The compound's applications extend to agricultural chemistry, where amino amide derivatives have demonstrated utility in the development of crop protection agents and plant growth regulators. While specific agricultural applications of this compound require further research documentation, the structural characteristics of the compound suggest potential for bioactive molecule development in agricultural contexts.

Table 2: Synthetic Applications and Chemical Reactivity

| Reaction Type | Application | Chemical Significance |

|---|---|---|

| Nucleophilic Substitution | Intermediate synthesis | Amino group reactivity |

| Acylation Reactions | Pharmaceutical intermediates | Amide formation capability |

| Condensation Reactions | Complex molecule assembly | Dual functional group utility |

| Salt Formation | Improved stability and handling | Hydrochloride salt properties |

The chemical industry has recognized the compound's value through its commercial availability from multiple chemical suppliers, indicating established demand for research and development applications. The consistent availability of high-purity material, typically ranging from 95 to 97 percent purity, demonstrates the maturity of synthetic methods for producing this compound at commercial scale.

Research findings indicate that the compound's structural features contribute to its stability under standard storage conditions, with suppliers recommending room temperature storage for optimal preservation. This stability profile enhances its practical utility in laboratory and industrial settings, where reliable chemical intermediates are essential for consistent synthetic outcomes.

Eigenschaften

IUPAC Name |

2-amino-N,2-dimethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-5(2,6)4(8)7-3;/h6H2,1-3H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUSHCIBKUDLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84827-06-5 | |

| Record name | 2-amino-N,2-dimethylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Amino-N,2-dimethylpropanamide hydrochloride can be synthesized through the reaction of 2-dimethylaminopropanoic acid with ammonia in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to maintain the reaction conditions. The product is then purified through crystallization and filtration techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-N,2-dimethylpropanamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as halides or alkyl groups can be used for substitution reactions.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Stability

The synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride typically involves the reaction of 2-dimethylaminopropanoic acid with ammonia in the presence of hydrochloric acid under reflux conditions. The hydrochloride form enhances the compound's stability and bioavailability, making it suitable for various applications.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It is involved in various chemical reactions including:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : Reducing agents can convert it into amines or alcohols.

- Substitution Reactions : It can react with nucleophiles to produce various derivatives.

Biology

In biological research, this compound is utilized in:

- Biochemical Assays : It aids in studying enzyme kinetics and metabolic pathways, helping researchers understand specific enzyme functions.

- Enzyme Interaction Studies : Research has shown that this compound can inhibit certain enzymes through competitive binding, providing insights into metabolic regulation.

Pharmaceutical Development

The compound's ability to selectively interact with biological targets makes it a candidate for drug development. It has shown potential in treating diseases influenced by specific receptors. For instance:

- Therapeutic Potential : Derivatives have demonstrated good bioavailability and efficacy in rodent models for diseases like Parkinson's disease.

Enzyme Interaction Studies

Research indicates that modifications to this compound can enhance its inhibitory effects on specific proteases. For instance:

- A study demonstrated that certain derivatives exhibited significant inhibition of enzyme activity at varying concentrations.

Antiproliferative Activity

In vivo studies have shown that derivatives of this compound exhibit antiproliferative activity against cancer cell lines such as HeLa cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, indicating their potential as anticancer agents compared to standard drugs like doxorubicin (IC50 = 2.29 μM) .

Wirkmechanismus

2-Amino-N,2-dimethylpropanamide hydrochloride is similar to other compounds such as 2-amino-N-2-dimethylpropanamide hydrochloride and (S)-2-amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride. it is unique in its structure and reactivity, making it suitable for specific applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Comparison

| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Melting Point | Solubility | Key Substituents |

|---|---|---|---|---|---|

| 2-Amino-N,2-dimethylpropanamide HCl (84827-06-5) | C₅H₁₃ClN₂O | 152.62 | 139–141°C | Water, organic solvents | Methyl (C2), dimethylamide (N) |

| 2-Amino-N-benzyl-N,2-dimethylpropanamide HCl (1220034-93-4) | C₁₃H₂₀ClN₂O | 266.76 | Not reported | Not reported | Benzyl group (aromatic substituent) |

| 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide diHCl (1219957-57-9) | C₈H₂₁Cl₂N₃O | 246.18 | Not reported | DMSO | Dimethylaminoethyl side chain |

| (2S)-2,5-Diaminopentanamide diHCl (71697-89-7) | C₅H₁₃N₃O·2HCl | 228.13 | Not reported | Not reported | Extended carbon chain (5 carbons) |

| 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide HCl (1220031-49-1) | C₁₃H₂₆ClN₂O | 276.81 | Not reported | Not reported | Cyclohexyl and ethyl groups |

Biologische Aktivität

2-Amino-N,2-dimethylpropanamide hydrochloride , also known as (2R)-2-amino-N,N-dimethylpropanamide hydrochloride, is a compound with significant biological activity due to its structural features, including an amine group and a dimethylamide moiety. These characteristics enhance its lipophilicity and solubility, making it a valuable candidate in various biochemical applications.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activity and influence metabolic pathways.

The compound acts as a ligand , binding to specific sites on enzymes or receptors, which can lead to the modulation of various biological processes. The mechanism of action can vary depending on the target protein or enzyme involved.

Applications in Research

- Biochemical Assays : It is utilized in assays to study enzyme kinetics and metabolic pathways, providing insights into the function of specific enzymes.

- Pharmaceutical Development : The compound's ability to interact selectively with biological targets makes it a potential candidate for drug development, particularly in treating diseases modulated by specific receptors.

Case Studies

- Enzyme Interaction Studies : Research has shown that this compound can inhibit certain enzymes through competitive binding. For example, studies indicated that modifications to the compound could enhance its inhibitory effects on specific proteases.

- Therapeutic Potential : In vivo studies have demonstrated that derivatives of this compound exhibit good bioavailability and efficacy in rodent models for diseases such as Parkinson's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Dimethylglycine | Simple amino acid structure | Involved in methylation processes |

| 1-Amino-2-propanol | Contains an alcohol group | Different solubility properties |

| N,N-Diethylglycine | Similar dimethyl structure | Varies in alkyl substituents affecting activity |

| 3-Aminobutyric acid | Longer carbon chain | Known neurotransmitter (GABA) |

The distinct stereochemistry and functional groups of this compound enhance its bioactivity compared to these similar compounds.

Synthesis and Stability

The synthesis of this compound can be achieved through various methods that emphasize the importance of stereochemistry in its biological activity. The hydrochloride form increases stability and bioavailability.

Interaction Studies

Research employing techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) has elucidated how this compound interacts with target proteins. These studies are crucial for optimizing its efficacy in therapeutic applications.

Biological Assays

Biological assays have revealed dose-dependent responses for this compound, indicating its potential therapeutic uses. For instance, enzyme assays using substrates like Ac-ELRTQSFS-amide demonstrated significant inhibition at varying concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yield and purity of 2-Amino-N,2-dimethylpropanamide hydrochloride?

- Methodological Answer : Synthesis requires precise control of temperature (typically 20–25°C) and pH (neutral to slightly acidic conditions) to minimize side reactions. The hydrochloride form enhances stability and aqueous solubility, favoring reactions in polar solvents like water or methanol. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the compound from byproducts .

Q. What laboratory safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to precautionary measures such as using fume hoods (to avoid inhalation of dust or vapors, per GHS/CLP guidelines), wearing nitrile gloves, and utilizing eye protection. Toxicological data are limited, so assume moderate toxicity and implement spill containment procedures. Store in airtight containers away from light and moisture .

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer : Recrystallization using ethanol/water mixtures or reverse-phase chromatography (C18 columns with acetonitrile/water gradients) are standard. Monitor purity via HPLC (retention time ~8–10 min, λ = 254 nm) or thin-layer chromatography (Rf ≈ 0.3–0.4 in ethyl acetate/methanol 9:1) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically addressed?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent composition). To resolve these:

- Standardize in vitro assays using phosphate-buffered saline (PBS) at pH 7.4.

- Validate findings across multiple cell lines (e.g., HEK-293, HeLa) and animal models.

- Perform dose-response curves (1–100 µM) to assess potency thresholds and off-target effects .

Q. What advanced analytical strategies confirm structural integrity and stereochemical configuration?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify amine (-NH2, δ 1.8–2.2 ppm) and methyl groups (-CH3, δ 1.2–1.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 138.60) for molecular weight confirmation.

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline forms .

Q. How can the amine group’s reactivity be exploited for site-specific modifications?

- Methodological Answer : The primary amine enables:

- Acylation : React with acetyl chloride (1:1.2 molar ratio) in dichloromethane at 0°C.

- Schiff Base Formation : Condense with aldehydes (e.g., benzaldehyde) under mild acidic conditions.

- Crosslinking : Use glutaraldehyde (0.5% v/v) for bioconjugation to proteins or nanoparticles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.